O,O-Dimethyl phosphoramidothioate
Overview
Description
O,O-Dimethyl phosphoramidothioate: is an organophosphorus compound with the molecular formula C2H8NO2PS . It is primarily used as an intermediate in the synthesis of various pesticides, including methylphosphine and acephate . This compound is known for its role in agricultural chemistry, particularly in the production of insecticides .
Mechanism of Action
Target of Action
O,O-Dimethyl phosphoramidothioate, also known as spermine, is a polyamine that plays a crucial role in the metabolism of living organisms . It is primarily involved in the synthesis of nucleic acids and proteins, making it an essential regulatory substance . Spermine’s primary targets are DNA, RNA, proteins, and charged membrane components .
Mode of Action
Spermine interacts with its targets primarily through electrostatic reactions . In acidic conditions, it exhibits the characteristics of polycationic polyamines and can bind to DNA in viruses and bacteria . This binding increases the stability and flexibility of DNA molecules, making spermine a necessary component in cell culture media .
Biochemical Pathways
The biochemical pathways affected by spermine are primarily those involved in the synthesis of nucleic acids and proteins . The compound is synthesized in the body from putrescine (butane diamine) and S-adenosylmethionine through the catalysis of various enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of nucleic acids and proteins . By binding to DNA, it increases the stability and flexibility of the DNA molecules, which can influence the processes of transcription and translation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its activity can be influenced by pH levels, as it exhibits the characteristics of polycationic polyamines in acidic conditions . .
Biochemical Analysis
Biochemical Properties
O,O-Dimethyl phosphoramidothioate is known to interact with various biomolecules. In acidic conditions, it exhibits polyamine characteristics and can bind with the DNA of viruses and bacteria . This binding increases the stability and flexibility of the DNA molecule, making this compound a necessary component in cell culture media .
Cellular Effects
It is known that the compound exists in bacteria and most animal cells and plays a crucial role in promoting cell proliferation .
Molecular Mechanism
Its ability to bind with DNA suggests that it may influence gene expression and potentially affect enzyme activity .
Temporal Effects in Laboratory Settings
This compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere
Dosage Effects in Animal Models
It is known that the compound has a relatively high inhalation LC50 in rats, suggesting that it may have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is an intermediate in the synthesis of certain pesticides , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Sulfur with Phosphorus Trichloride: Sulfur reacts with phosphorus trichloride to form phosphorus trichloride sulfide.
Formation of O-Methyl Phosphorodichloridothioate: The phosphorus trichloride sulfide is then reacted with methanol to produce O-methyl phosphorodichloridothioate.
Formation of O,O-Dimethyl Phosphorochloridothioate: The O-methyl phosphorodichloridothioate is further reacted with methyl lye to form O,O-dimethyl phosphorochloridothioate in a solution of dichloromethane.
Final Product Formation: The O,O-dimethyl phosphorochloridothioate is then reacted with sodium hydroxide and ammonium hydroxide to yield O,O-dimethyl phosphoramidothioate.
Industrial Production Methods: The industrial production of this compound involves the same synthetic routes but on a larger scale, ensuring the maintenance of reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O,O-Dimethyl phosphoramidothioate can undergo oxidation reactions, typically forming sulfoxides and sulfones.
Reduction: This compound can be reduced to form various phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidothioates.
Scientific Research Applications
Chemistry: O,O-Dimethyl phosphoramidothioate is used as an intermediate in the synthesis of organophosphorus pesticides. It is also employed in the study of reaction mechanisms involving phosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes. It is also investigated for its potential use in developing new pharmaceuticals .
Industry: Industrially, this compound is crucial in the production of insecticides and herbicides. It is also used in the synthesis of other organophosphorus compounds that have various applications in agriculture .
Comparison with Similar Compounds
- O,O-Diethyl phosphoramidothioate
- O,O-Dimethyl phosphorodithioate
- O,O-Diethyl phosphorodithioate
Comparison: O,O-Dimethyl phosphoramidothioate is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of certain pesticides. Compared to O,O-diethyl phosphoramidothioate, it has different reactivity and stability profiles, making it suitable for specific industrial applications .
Properties
IUPAC Name |
[amino(methoxy)phosphinothioyl]oxymethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYPKIVMIGIWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027789 | |
Record name | O,O-Dimethyl phosphoramidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-47-0 | |
Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17321-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O-Dimethyl phosphoramidothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Dimethyl phosphoramidothioate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133028 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | O,O-Dimethyl phosphoramidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-dimethyl thiophosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O,O-DIMETHYL PHOSPHORAMIDOTHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0F1572S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods commonly employed to characterize and quantify O,O-Dimethyl phosphoramidothioate?
A1: Gas chromatography (GC) has proven to be an effective method for analyzing this compound. A specific method utilizing Ethyl benzoate as an internal standard demonstrated high accuracy and reliability in determining the compound's concentration [].
Q2: What is known about the stability of this compound?
A2: this compound exhibits specific reactivity profiles. Research indicates it can undergo sulfur/oxygen exchange reactions with aldehydes like chloral, leading to the formation of corresponding oxo compounds and their chloral adducts []. Additionally, a study highlighted a case of a plant explosion in Taiwan attributed to the thermal decomposition of this compound, emphasizing the importance of understanding its thermal stability under various conditions [].
Q3: Has the thermal stability of this compound been studied in detail?
A3: Yes, research has focused on evaluating the thermal stability and potential runaway hazards of this compound using calorimetric techniques and by determining thermokinetic parameters []. This type of research is crucial for ensuring safe handling and processing of this compound.
Q4: Have any novel derivatives of this compound been synthesized and characterized?
A4: Yes, researchers have synthesized a series of trichloromethyl-containing this compound derivatives. These derivatives were produced by reacting this compound with chloral imines, which were generated from chloral and substituted anilines. The structures of these novel compounds have been elucidated using spectroscopic techniques such as IR, 1H NMR, 31P NMR, and FT-MS [].
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